(R)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with a complex structure that includes bromine, trifluoromethyl, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, amination, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Shares similar functional groups but differs in structure and properties.
2-Bromo-5-(trifluoromethyl)aniline: Another related compound with distinct chemical behavior.
Uniqueness
®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11BrF3N |
---|---|
Molecular Weight |
294.11 g/mol |
IUPAC Name |
(1R)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11BrF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |
InChI Key |
UAAUUFFOQRVKLK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Br)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)C(F)(F)F)N |
Origin of Product |
United States |
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